2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
Description
Chemical Structure:
The compound features a 2-oxopyridin-1(2H)-yl core substituted at the 5-position with an azepane-1-sulfonyl group. The acetamide side chain is functionalized with a cyclopentyl group. Its molecular formula is C₁₉H₂₇N₃O₄S (molecular weight: 393.5 g/mol).
Applications: Though explicit biological data for this compound are absent in the evidence, structural analogs are reported as inhibitors of immunoproteasome β1i subunits (Ki values in low/submicromolar ranges) and p38 MAP kinase (implicated in inflammatory diseases) .
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-17(19-15-7-3-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-1-2-6-12-21/h9-10,13,15H,1-8,11-12,14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNIWZIYSOARSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-aza-1,5-enynes with sulfonyl chlorides under copper catalysis to form the pyridine ring . This method provides a regioselective approach to constructing the desired heterocyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various alkyl or acyl groups into the pyridine ring.
Scientific Research Applications
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Structural Differences and Implications
Core Modifications :
- The target compound’s 2-oxopyridin-1(2H)-yl core is shared with all analogs, but substituents at the 5-position vary. The azepane-sulfonyl group in the target compound contrasts with dichloropyridazinyl () or difluorobenzoyl groups (), which may alter steric bulk and hydrogen-bonding capacity.
Acetamide Side Chain :
- The cyclopentyl group in the target compound differs from benzyl (Compound 2), tert-butyl (), or benzodioxin () moieties. Cyclopentyl’s moderate lipophilicity may enhance membrane permeability compared to bulkier groups.
Biological Activity Trends: Compound 2 (N-benzyl analog) exhibits potent β1i inhibition (Ki = 0.8 µM), attributed to its benzyl group stabilizing hydrophobic interactions in the binding pocket . The tert-butyl ester in achieves nanomolar p38 MAP kinase inhibition due to optimized interactions with the kinase’s ATP-binding site .
Biological Activity
The compound 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.5 g/mol . The compound features an azepane ring, a sulfonamide group, and a pyridine derivative, which contribute to its unique pharmacological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide moiety suggests potential inhibition of carbonic anhydrase or similar enzymes, which could lead to significant biological effects such as anti-inflammatory or analgesic activities.
Potential Targets:
- Enzymatic Inhibition: The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: The compound could bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Biological Activities
Several studies have reported on the biological activities associated with this compound. Below are key findings:
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth in vitro. For instance, studies suggest that it exhibits activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
In animal models, this compound demonstrated significant anti-inflammatory effects. This was evidenced by reduced levels of pro-inflammatory cytokines in serum following administration.
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial properties against various bacterial strains.
- Method: Disk diffusion method was used to assess the inhibitory zones.
- Results: The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
-
Evaluation of Anti-inflammatory Properties:
- Objective: To assess the anti-inflammatory effects in a rat model.
- Method: Rats were treated with the compound, and serum levels of TNF-alpha and IL-6 were measured.
- Results: A significant reduction in cytokine levels was observed compared to control groups, indicating strong anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-hydroxy-1-(4-methylphenyl)sulfonyl-4-(pyrrolidin-1-ylmethyl)pyridin-2-one | Sulfonamide with a pyridinone structure | Exhibits different biological activities compared to the target compound |
| N-(2-methoxyphenyl)acetamide | Simpler acetamide structure | Lacks the complex azepane and sulfonyl functionalities |
| 5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Contains a thiazole ring instead of pyridine | Different pharmacological profile due to thiazole incorporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
